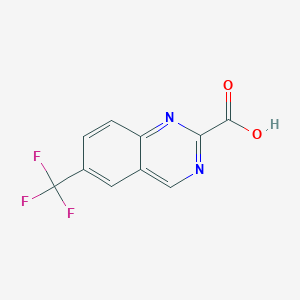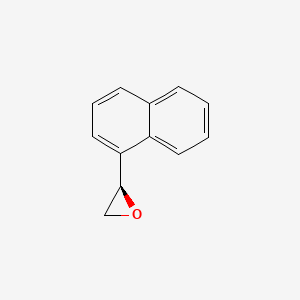![molecular formula C16H24N2O2 B6599123 tert-butyl N-[(1r,3r)-3-(aminomethyl)-3-phenylcyclobutyl]carbamate CAS No. 2866253-61-2](/img/structure/B6599123.png)
tert-butyl N-[(1r,3r)-3-(aminomethyl)-3-phenylcyclobutyl]carbamate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Tert-butyl N-[(1r,3r)-3-(aminomethyl)-3-phenylcyclobutyl]carbamate, otherwise known as TBPCBC, is a compound of interest in organic chemistry and pharmaceutical research. TBPCBC is a cyclic amine that is synthesized from a combination of tert-butyl alcohol, cyclobutyl amine, and phenylcarbamate. It is a versatile compound that is used in a variety of research applications and has a variety of biochemical and physiological effects.
科学的研究の応用
TBPCBC is a versatile compound that has a variety of scientific research applications. It is used in the synthesis of a variety of organic compounds, such as pharmaceuticals, agrochemicals, and surfactants. It is also used in the synthesis of polymers, dyes, and catalysts. Furthermore, TBPCBC has been used in the production of biocompatible nanomaterials, such as carbon nanotubes and graphene.
作用機序
The mechanism of action of TBPCBC is not yet fully understood. However, it is believed that TBPCBC acts as an inhibitor of enzymes, such as cytochrome P450, which are involved in the metabolism of drugs and other compounds. TBPCBC is also believed to inhibit the activity of other enzymes, such as proteases and phosphatases, which are involved in the regulation of cellular processes.
Biochemical and Physiological Effects
TBPCBC has a variety of biochemical and physiological effects. It has been shown to inhibit the activity of cytochrome P450 enzymes, which are involved in the metabolism of drugs and other compounds. TBPCBC has also been shown to inhibit the activity of proteases and phosphatases, which are involved in the regulation of cellular processes. Furthermore, TBPCBC has been shown to have anti-inflammatory, anti-oxidant, and anti-microbial properties.
実験室実験の利点と制限
The main advantage of using TBPCBC in laboratory experiments is its versatility. TBPCBC is a relatively simple compound that can be used in a variety of research applications. Additionally, TBPCBC is relatively inexpensive and is easily synthesized. The main limitation of using TBPCBC in laboratory experiments is its toxicity. TBPCBC has been shown to be toxic in some animal studies and should be handled with care.
将来の方向性
There are a number of potential future directions for TBPCBC research. These include the development of new synthetic methods for the synthesis of TBPCBC, the exploration of its potential therapeutic applications, and the investigation of its mechanism of action. Additionally, research into the toxicity of TBPCBC in animals and humans could help to identify potential therapeutic applications and provide insight into the safety of using TBPCBC in laboratory experiments. Finally, further research into the biochemical and physiological effects of TBPCBC could provide insight into its potential therapeutic applications.
合成法
TBPCBC is synthesized using a three-step reaction process. The first step involves the reaction of tert-butyl alcohol with cyclobutyl amine to produce the tert-butyl cyclobutyl amine. This reaction is catalyzed by a base, such as sodium hydroxide. The second step involves the reaction of the tert-butyl cyclobutyl amine with phenylcarbamate to produce the tert-butyl N-[(1r,3r)-3-(aminomethyl)-3-phenylcyclobutyl]carbamate. This reaction is also catalyzed by a base, such as sodium hydroxide. The third and final step involves the reaction of the this compound with a base, such as sodium hydroxide, to produce the desired product.
特性
IUPAC Name |
tert-butyl N-[3-(aminomethyl)-3-phenylcyclobutyl]carbamate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24N2O2/c1-15(2,3)20-14(19)18-13-9-16(10-13,11-17)12-7-5-4-6-8-12/h4-8,13H,9-11,17H2,1-3H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BDSBSZZJGDBSTH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CC(C1)(CN)C2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

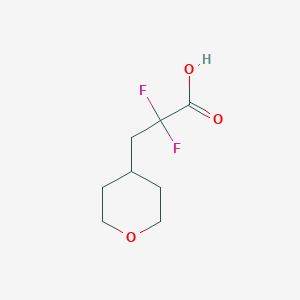
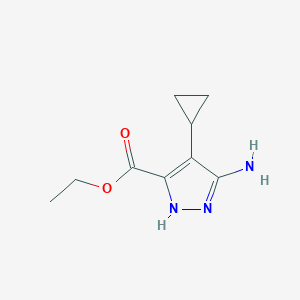
![3-chloropyrazolo[1,5-a]pyrimidine-5-carboxylic acid](/img/structure/B6599059.png)
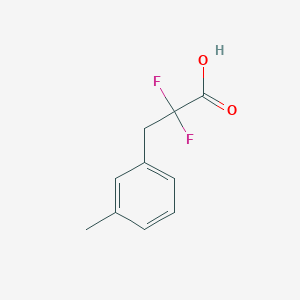
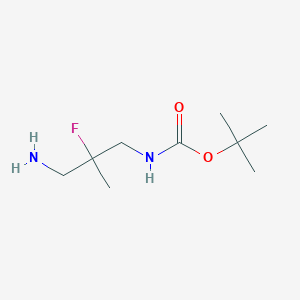
![3-bromo-8-fluoro-[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B6599076.png)
![tert-butyl N-[2-(3-methyloxetan-3-yl)ethyl]carbamate](/img/structure/B6599083.png)

